molecular formula C13H10F3NO2 B6368792 3-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine, 95% CAS No. 1261932-30-2

3-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine, 95%

Cat. No. B6368792
CAS RN: 1261932-30-2
M. Wt: 269.22 g/mol
InChI Key: JNQVBJPFFZEQQW-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine (95%) is an organic compound with a range of applications in scientific research. This compound is a white crystalline solid with a melting point of approximately 155-156°C. It is soluble in common organic solvents, such as ethanol and methanol, and is stable under normal laboratory conditions. It has been used in a variety of scientific research applications, including synthesis of other compounds, as a catalyst in organic reactions, and as a reagent in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine (95%) is not fully understood. However, it is believed to act as a catalyst in organic reactions and as a reagent in biochemical and physiological studies. It is believed to act as a nucleophile, reacting with electrophilic compounds to form new compounds, and as a Lewis acid, reacting with nucleophilic compounds to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine (95%) are not well understood. However, it is believed to have a range of effects on biochemical and physiological processes, including enzyme inhibition, protein binding, and membrane permeability. It has also been shown to have antioxidant and anti-inflammatory properties, and has been used in the treatment of certain diseases, such as cancer.

Advantages and Limitations for Lab Experiments

The use of 3-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine (95%) in laboratory experiments has a number of advantages and limitations. The main advantage is that it is a relatively inexpensive and readily available compound. It is also relatively stable and soluble in common organic solvents, making it easy to work with in the laboratory. However, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 3-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine (95%) in scientific research. These include further studies into its biochemical and physiological effects, as well as its potential use in the synthesis of other compounds. It may also have potential applications in the development of novel drugs and therapeutic agents. Additionally, further research into its mechanism of action and its potential as a reagent in organic reactions could lead to new and improved synthetic methods.

Synthesis Methods

3-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine (95%) is synthesized via a two-step synthetic process. The first step involves the reaction of 3-bromo-5-(4-methoxy-3-trifluoromethylphenyl)pyridine with sodium hydroxide in ethanol, producing an intermediate product. The second step involves the oxidation of the intermediate with hydrogen peroxide in methanol, which results in the desired product. This method has been used to synthesize a variety of compounds, including 3-hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine (95%).

Scientific Research Applications

3-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine (95%) has been used in a variety of scientific research applications. It has been used as a catalyst in organic reactions, as a reagent in biochemical and physiological studies, and as a starting material in the synthesis of other compounds. It has been used in the synthesis of a variety of organic compounds, including amino acids and peptides. It has also been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines.

properties

IUPAC Name

5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-19-12-3-2-8(5-11(12)13(14,15)16)9-4-10(18)7-17-6-9/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQVBJPFFZEQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CN=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683217
Record name 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261932-30-2
Record name 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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